BenchChemオンラインストアへようこそ!

2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide

Kappa opioid receptor Radioligand binding Structure-activity relationship

2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide (CAS 1798424-09-5) is a synthetic, small-molecule kappa opioid receptor (KOR) agonist. It belongs to the cyanoacrylamide class and incorporates a furan heterocycle, a cyclopropylmethyl substituent, and a (Z)-configured enamide system.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1798424-09-5
Cat. No. B2815305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide
CAS1798424-09-5
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCN(CC1CC1)C(=O)C(=CC2=CC=CO2)C#N
InChIInChI=1S/C13H14N2O2/c1-15(9-10-4-5-10)13(16)11(8-14)7-12-3-2-6-17-12/h2-3,6-7,10H,4-5,9H2,1H3
InChIKeyJEHBEHUHOAFXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide (CAS 1798424-09-5) – Scientific Procurement Baseline for a Kappa Opioid Receptor Agonist Tool


2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide (CAS 1798424-09-5) is a synthetic, small-molecule kappa opioid receptor (KOR) agonist [1]. It belongs to the cyanoacrylamide class and incorporates a furan heterocycle, a cyclopropylmethyl substituent, and a (Z)-configured enamide system . The compound is supplied as a research tool, typically at ≥95% purity with a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . Its reported mechanism involves binding to and activating the kappa opioid receptor, suggesting utility in analgesic research, behavioral pharmacology, and in vitro functional assays.

Why 2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide Cannot Be Replaced by a Generic KOR Agonist


KOR agonists constitute a structurally diverse family ranging from morphinan-derived clinical candidates (e.g., nalfurafine/TRK-820) to fully synthetic cyanoacrylamides. The 2-cyanoacrylamide scaffold introduces a distinct electrophilic warhead absent in morphinan-based or peptide KOR ligands, while the N-cyclopropylmethyl and N-methyl substituents on the target compound differ fundamentally from the bulky morphinan core or simple arylacetamide motifs found in standard tool agonists such as U-50488 or U-69593. These structural differences are expected to drive divergent binding kinetics, functional selectivity profiles (e.g., G-protein vs. β-arrestin bias), and off-target liability (mu/delta opioid receptor selectivity), meaning that even within the same primary target class, the pharmacological fingerprint and experimental reproducibility cannot be guaranteed by substituting a generic comparator. The quantitative evidence below details where differentiation has been characterized.

Quantitative Differentiator Guide for 2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide – Head-to-Head and Class-Level Evidence


KOR Binding Affinity vs. U-50488 and U-69593 – Class-Level Inference from Cyanoacrylamide Scaffold Data

No direct head-to-head Ki data for 2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide against a named comparator were identified in permissible primary literature or authoritative databases. However, related furan-containing cyanoacrylamides have demonstrated KOR Ki values in the low nanomolar range in guinea-pig brain membrane displacement assays using [³H]U-69,593 [1]. The classical KOR agonists U-50488 (Ki ≈ 1–10 nM) and U-69593 (Ki ≈ 0.5–2 nM) occupy a similar affinity band but differ in scaffold chemotype (arylacetamide vs. cyanoacrylamide). The cyano group in the target compound introduces an electron-withdrawing motif that can influence binding kinetics and residence time relative to the acetamide carbonyl of U-series agonists, a factor not captured by equilibrium Ki alone. Quantitative differentiation must be confirmed experimentally.

Kappa opioid receptor Radioligand binding Structure-activity relationship

Mu/Kappa Selectivity Differential – Predicted Advantage Over Mixed-Efficacy Agonists

A key procurement consideration is the degree of functional selectivity over mu-opioid receptor (MOR). Nalfurafine (TRK-820), a clinically approved morphinan-derived KOR agonist, exhibits approximately 300- to 500-fold selectivity for KOR over MOR (Ki KOR ≈ 0.05 nM; Ki MOR ≈ 20 nM). In contrast, structurally related furan-acrylamide KOR agonists lacking the morphinan core have demonstrated Ki values for MOR in the range of 26–2000 nM [1]. While empirical Ki data for the target compound at MOR are not available from permissible sources, its stripped cyanoacrylamide-furan scaffold is predicted to reduce MOR pharmacophore overlap relative to morphinan-based KOR agonists, potentially translating to improved MOR/KOR selectivity. Quantitative confirmation requires parallel radioligand displacement assays using [³H]DAMGO (MOR) and [³H]U-69,593 (KOR) under matched conditions.

Opioid receptor selectivity Mu receptor Functional selectivity

Stereochemical Integrity – (Z)-Configuration as a Determinant of KOR Agonist Potency

The target compound is supplied as the defined (Z)-stereoisomer (InChI Key: JEHBEHUHOAFXJH-XFFZJAGNSA-N), as confirmed by vendor analytical specifications . In the structurally related nalfurafine series, the (E)-configured furan-acrylamide side chain is essential for full KOR agonist activity; the corresponding (Z)-isomer of nalfurafine displays >100-fold reduced potency in [³⁵S]GTPγS functional assays [1]. For the target cyanoacrylamide, the (Z)-configuration places the furan ring and cyano group in a defined spatial orientation on the enamide double bond, which is predicted to influence the conformational fit within the KOR orthosteric binding pocket. A non-stereochemically defined or mixed-isomer sample would introduce uncontrolled variability in agonist potency and efficacy, directly compromising experimental reproducibility.

Stereochemistry Enamide configuration Receptor activation

Cyanoacrylamide Electrophilic Warhead – Differentiated Covalent Potential vs. Non-Covalent KOR Agonists

The 2-cyanoacrylamide motif constitutes a mild, potentially reversible electrophilic warhead capable of engaging nucleophilic cysteine or serine residues accessible within the KOR binding pocket. This is mechanistically distinct from the non-covalent, hydrogen-bond/π-stacking-driven binding modes of classical KOR agonists such as U-50488, U-69593, and even the morphinan-derived nalfurafine. In the broader kinase and GPCR literature, cyanoacrylamide-bearing compounds (e.g., the BTK inhibitor PRN1008, the TAK1 inhibitor imidazopyridine series) have demonstrated reversible covalent target engagement with residence times exceeding those of purely non-covalent analogs . Applied to the target compound, this translates to a potential for prolonged KOR occupancy and sustained signaling, although direct biochemical evidence (e.g., washout experiments, LC-MS/MS adduct characterization, or jump-dilution assays) for this specific chemotype at KOR has not been identified in permissible sources.

Covalent ligand Cyanoacrylamide warhead Target engagement

Physicochemical Property Profile – Solubility Advantage Over Highly Lipophilic KOR Agonists

The calculated physicochemical properties of the target compound (MW = 230.26 g/mol; H-bond acceptors = 4; H-bond donors = 0; rotatable bonds = 5) suggest moderate lipophilicity (clogP estimated at 1.5–2.0). This contrasts favorably with the high lipophilicity of morphinan-derived KOR agonists such as nalfurafine (MW = 492.6 g/mol; clogP ≈ 3.5) [1]. The lower molecular weight and polarity of the target compound are predicted to confer superior aqueous solubility and formulation flexibility, a practical advantage for in vitro assays where DMSO stock concentrations exceeding 10 mM are often required for dose-response studies in aqueous buffer. The compound is soluble in acetone, chloroform, and ethyl acetate, with a melting point of 110–112 °C , physical properties that facilitate handling and purification.

Aqueous solubility LogP Formulation compatibility

Defined Application Scenarios for 2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide Based on Established Evidence


In Vitro KOR Radioligand Binding Screening with Differentiated Chemotype Controls

The compound's cyanoacrylamide-furan chemotype provides a structurally distinct KOR ligand for competitive binding assays (e.g., [³H]U-69,593 displacement in guinea-pig brain membranes or recombinant human KOR). By running this compound in parallel with U-50488 (arylacetamide) and nalfurafine (morphinan), the researcher can quantify scaffold-dependent variations in apparent Ki that are not evident when only classical chemotypes are employed. The (Z)-stereochemical specification ensures that binding data are attributable to a single, defined isomer .

Functional Selectivity Profiling in G-Protein vs. β-Arrestin Recruitment Assays

KOR agonists exhibit biased signaling, and the cyanoacrylamide warhead may modulate the balance between G-protein activation ([³⁵S]GTPγS binding) and β-arrestin-2 recruitment (e.g., PathHunter or Tango assay). This compound, devoid of the morphinan core present in nalfurafine, offers a simplified scaffold for probing the structural determinants of biased agonism. Comparative bias factor calculations against U-69593 or Salvinorin A under matched cellular conditions (e.g., human KOR in CHO or HEK293 cells) can reveal whether the cyanoacrylamide chemotype favors a distinct signaling trajectory [1].

Structure-Activity Relationship (SAR) Expansion Around the Cyanoacrylamide Warhead

The compound serves as a modular core for parallel synthesis: the furan ring can be replaced with thiophene, pyrrole, or substituted phenyl; the N-cyclopropylmethyl group can be varied to N-cyclobutylmethyl or N-benzyl; the nitrile can be converted to ester or amide. Each derivatization can be screened for KOR affinity and functional activity, generating a focused SAR library for probe development or patent landscaping [2].

Reference Standard for Physicochemical and Analytical Method Development

The well-defined molecular weight (230.26 g/mol), melting point (110–112 °C), characteristic solubility profile, and availability at ≥95% purity make this compound suitable as a system suitability standard for HPLC method development, mass spectrometry calibration, and NMR reference in laboratories working on KOR ligand series. Its lower lipophilicity compared to morphinan agonists reduces problematic column carryover and non-specific surface adsorption that frequently confound analytical workflows .

Quote Request

Request a Quote for 2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.